(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
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Overview
Description
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound with a piperidine ring substituted with a phenyl group and a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Pyrrolidin-1-ylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Chemical Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-ol: This compound shares structural similarities but differs in its functional groups and biological activity.
N-aryl-pyrrolidin-2-ones: These compounds have a pyrrolidine ring and are used in similar research applications.
Uniqueness
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is unique due to its specific chiral centers and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25ClN2 |
---|---|
Molecular Weight |
280.83 g/mol |
IUPAC Name |
3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18;/h1-3,7-8,15-17H,4-6,9-13H2;1H |
InChI Key |
GOJLHNFXQHFHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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